molecular formula C10H10F2O B2516652 1-(2,6-Difluorophenyl)butan-1-one CAS No. 95727-77-8

1-(2,6-Difluorophenyl)butan-1-one

Cat. No.: B2516652
CAS No.: 95727-77-8
M. Wt: 184.186
InChI Key: MNDPYRXCTIANDJ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)butan-1-one is an organic compound belonging to the class of aryl alkyl ketones. It is characterized by the presence of a difluorophenyl ring attached to a butyl chain via a carbonyl group (C=O). The molecular formula of this compound is C10H10F2O, and it has a molecular weight of 184.18 g/mol . The presence of fluorine atoms at positions 2 and 6 on the phenyl ring significantly alters the electronic properties of the molecule, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorophenyl)butan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents like alcohols, amines, and Grignard reagents are commonly used.

    Halogenation: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Addition: Formation of alcohols, amines, or other substituted products.

    Halogenation: Formation of halogenated derivatives.

    Reduction: Formation of the corresponding alcohol.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)butan-1-one involves its interaction with molecular targets through its carbonyl group and difluorophenyl ring. The carbonyl group can participate in nucleophilic addition reactions, while the difluorophenyl ring can undergo electrophilic substitution reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,6-difluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDPYRXCTIANDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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